Cas no 2098024-02-1 (4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid)

4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinebutanoic acid, 3-(fluoromethyl)-γ-oxo-
- 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
- 4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
- starbld0046290
- F1907-4533
- AKOS026708994
- 2098024-02-1
-
- Inchi: 1S/C9H14FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14)
- InChI Key: QPEVQLQHZMFSHA-UHFFFAOYSA-N
- SMILES: C(N1CCC(CF)C1)(=O)CCC(=O)O
Computed Properties
- Exact Mass: 203.09577147g/mol
- Monoisotopic Mass: 203.09577147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: -0.1
Experimental Properties
- Density: 1.230±0.06 g/cm3(Predicted)
- Boiling Point: 402.7±20.0 °C(Predicted)
- pka: 4.80±0.17(Predicted)
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4533-0.5g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | F240226-1g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-4533-5g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | F240226-500mg |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-4533-10g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-4533-1g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | F240226-100mg |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-4533-0.25g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4533-2.5g |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |
2098024-02-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid Related Literature
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Introduction to 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS No. 2098024-02-1)
4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2098024-02-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a fluoromethyl substituent on a pyrrolidin-1-yl backbone and an oxobutanoic acid moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of the fluoromethyl group, in particular, is often exploited in medicinal chemistry for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The pyrrolidin-1-yl ring is a common pharmacophore in many bioactive molecules, contributing to favorable interactions with biological targets such as enzymes and receptors. The incorporation of this motif into 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid suggests potential applications in the development of therapeutic agents targeting neurological disorders, cardiovascular diseases, and other conditions where precise molecular interactions are critical.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of such heterocyclic compounds in modern pharmaceutical research. The oxobutanoic acid moiety, also known as mandelic acid derivatives, is known for its role in various metabolic pathways and has been explored in the synthesis of bioactive molecules. The combination of these structural elements in 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid positions it as a promising candidate for further investigation.
In the context of current research, there is growing evidence that molecules containing fluoromethyl groups exhibit enhanced bioavailability and improved pharmacological profiles. Studies have demonstrated that the introduction of fluorine at specific positions can alter electronic properties, leading to stronger binding interactions with biological targets. This phenomenon has been leveraged in the development of antiviral, anticancer, and anti-inflammatory agents. The compound’s potential to serve as a scaffold for such applications makes it an attractive subject for medicinal chemists.
The synthesis of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid presents both challenges and opportunities. The multi-step process typically involves functional group transformations such as nucleophilic substitution, condensation reactions, and protection-deprotection strategies. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to enhance yield and purity. These approaches align with the broader trend in synthetic organic chemistry toward greener and more efficient processes.
Biological evaluation of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid has revealed intriguing properties that warrant further exploration. Preclinical studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in disease pathways. For instance, its interaction with proteases or kinases could provide insights into novel therapeutic strategies. Additionally, the compound’s ability to cross the blood-brain barrier may make it relevant for treating central nervous system disorders.
The role of computational modeling in understanding the pharmacodynamics of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid cannot be overstated. Molecular docking simulations have been used to predict binding modes with target proteins, providing valuable insights into potential drug-receptor interactions. These simulations often incorporate quantum mechanical calculations to refine binding energy estimates and optimize molecular poses. Such computational approaches are integral to modern drug discovery pipelines.
The chemical properties of 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, including its solubility, stability, and spectroscopic characteristics, have been thoroughly characterized using advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming structural integrity, while mass spectrometry provides high-resolution data on molecular weight and fragmentation patterns. These analytical methods are essential for ensuring the compound’s purity and consistency across different batches.
The future prospects for 4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid are promising given its unique structural features and potential biological activity. Ongoing research aims to optimize synthetic routes while exploring new derivatives that may enhance therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
In conclusion,4-(3-(fluoromethyl)pyrrolidin-1-yi)-4 ox obut ano ic aci d (CAS No 209802402 1) represents a significant advancement in pharmaceutical chemistry with implications for treating a variety of diseases Its structural features including th e fluo rometh yl group py rro lidini yl ba ckbone an d ox obu tan o ic aci d moiety make it a valuable scaffold for drug discovery Current research highlights its potential as a lead compoun d for developing novel therapeutic agents Further investigation will likely uncover additional applications an d refine synthetic methodologies making this compoun d an important asset i n medicinal chemistry libraries
2098024-02-1 (4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid) Related Products
- 2228703-81-7(3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanenitrile)
- 114809-62-0(O-(3-(benzyloxy)propyl)hydroxylamine)
- 922066-55-5(N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}-2,2-dimethylpropanamide)
- 1807032-18-3(2-Cyano-3-ethyl-4-formylphenylacetic acid)
- 536731-65-4(GSK-3β inhibitor 11)
- 102008-18-4(2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine)
- 1506059-75-1(1-(1-methyl-1H-indol-5-yl)cyclohexan-1-amine)
- 4141-45-1(a-D-Glucopyranoside, methyl4,6-O-(phenylmethylene)-, diacetate (9CI))
- 109416-62-8((1-benzyl-3-fluoropyrrolidin-3-yl)methanamine)
- 2242902-55-0(Desthiobiotin-Tyramide)



